2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one
Description
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Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-4-25-20(26)14-7-5-6-8-15(14)22-21(25)30-12-18-23-19(24-29-18)13-9-10-16(27-2)17(11-13)28-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRDZKJYGTTWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : The quinazolinone moiety is known for its diverse biological activities.
- Functional Groups : The presence of a 1,2,4-oxadiazole ring and a sulfanyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing the quinazolinone and oxadiazole frameworks. For instance:
- Antibacterial Activity : In a study evaluating various quinazolinone derivatives, compounds similar to the target compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Some derivatives demonstrated effectiveness against fungi such as Candida albicans, indicating their potential as antifungal agents .
Table 1: Antimicrobial Screening Results
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Strong |
| Compound C | C. albicans | Moderate |
Anticancer Activity
Research has indicated that quinazolinone derivatives possess anticancer properties. The target compound's structure suggests it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction or cell cycle arrest .
Case Study Example : A derivative structurally related to the target compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing promising results in reducing cell viability and inducing apoptosis .
The biological activity of this class of compounds is often attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects that enhance or inhibit cellular functions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
- A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The presence of the oxadiazole moiety is linked to antimicrobial activity. Compounds with this structure have been reported to exhibit activity against a range of bacteria and fungi:
- A study highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria, suggesting that the compound could be developed as a new antimicrobial agent .
Neuropharmacology
The compound has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases:
- Research involving similar quinazolinone derivatives indicated their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Anticonvulsant Activity
There is emerging evidence that compounds related to this structure may possess anticonvulsant properties:
- In preclinical models, certain derivatives demonstrated efficacy in reducing seizure activity, suggesting potential for development as anticonvulsants .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics:
- Studies have shown that quinazolinone derivatives can be utilized in organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .
Data Summary Table
Case Study 1: Anticancer Effects
In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives similar to 2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one demonstrated IC50 values significantly lower than standard chemotherapeutics. This suggests a promising avenue for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on oxadiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for developing new antimicrobial therapies.
Q & A
Q. What are the optimal synthetic routes for preparing 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one with high purity and yield?
The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole core, followed by functionalization of the quinazolinone moiety. Key steps include:
- Oxadiazole synthesis : Cyclization of amidoximes with carboxylic acid derivatives under reflux in methanol or ethanol .
- Quinazolinone formation : Condensation of anthranilamide derivatives with aldehydes/ketones, often catalyzed by graphene oxide nanosheets to enhance efficiency under mild conditions .
- Sulfanyl linkage : Thiol-alkylation using mercapto intermediates, requiring controlled pH and temperature (e.g., 60–80°C in DMF) .
Purification via recrystallization (ethanol/water mixtures) or column chromatography is critical for achieving >90% purity .
Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include:
- Quinazolinone C=O : δ ~165–170 ppm.
- Oxadiazole protons : δ 8.2–8.5 ppm (aromatic protons adjacent to methoxy groups) .
- Sulfanyl-CH₂ : δ 3.8–4.2 ppm (triplet due to coupling with adjacent groups) .
- IR : Stretching vibrations at ~1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C from methoxy), and 2550 cm⁻¹ (S-H, if present in intermediates) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. chloro groups) on the phenyl ring affect the compound’s reactivity and bioactivity?
Structural analogs show that electron-donating groups (e.g., methoxy) enhance solubility and π-π stacking with biological targets, while electron-withdrawing groups (e.g., chloro) increase electrophilicity and covalent binding potential . For example:
| Substituent | Impact on Reactivity | Biological Effect |
|---|---|---|
| 3,4-Dimethoxy | Increased solubility | Enhanced antimicrobial activity |
| 3-Chloro | Higher electrophilicity | Improved enzyme inhibition |
Q. What strategies resolve contradictions in reported biological activity data for quinazolinone-oxadiazole hybrids?
Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or purity issues. Recommended approaches:
- Standardized assays : Use CLSI guidelines for antimicrobial testing .
- Dose-response curves : Compare IC₅₀ values across studies to identify potency thresholds .
- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .
Q. What in silico methods predict the binding affinity of this compound to cytochrome P450 enzymes?
- Molecular docking : AutoDock Vina or Schrödinger Maestro to model interactions with CYP3A4/CYP2D6 active sites .
- MD simulations : GROMACS for assessing stability of enzyme-ligand complexes over 100-ns trajectories .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with metabolic stability .
Experimental Design & Data Analysis
Q. How to design a SAR study for optimizing the quinazolinone core’s antitumor activity?
- Variable parameters :
- C-3 substituents : Ethyl vs. methyl groups to probe steric effects .
- Sulfanyl linker length : Compare –CH₂– vs. –CH₂CH₂– spacers .
- Assays :
- MTT assay on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Topoisomerase II inhibition assays to evaluate mechanism .
Q. What analytical techniques quantify oxidative degradation products during stability studies?
- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate degradation peaks .
- LC-HRMS : Identify products via exact mass (e.g., m/z 427.12 for the parent compound; +16 amu for hydroxylation) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions (40°C/75% RH) .
Structural and Mechanistic Insights
Q. How do the methoxy groups influence the compound’s pharmacokinetic profile?
- Solubility : 3,4-Dimethoxy increases water solubility by ~30% compared to unsubstituted analogs, improving oral bioavailability .
- Metabolism : Methoxy groups are susceptible to O-demethylation by CYP450s, generating reactive intermediates detectable via trapping studies .
Q. What crystallographic data are available for related oxadiazole-quinazolinone hybrids?
Crystal structures (e.g., CCDC 2054321) reveal:
- Dihedral angle : 15–25° between oxadiazole and quinazolinone planes, facilitating planar stacking with DNA .
- Hydrogen bonds : N–H···O interactions stabilize the sulfanyl linker conformation .
Contradictions and Limitations
Q. Why do some studies report conflicting IC₅₀ values for this compound’s enzyme inhibition?
Variability arises from:
- Enzyme source : Recombinant vs. tissue-extracted enzymes differ in post-translational modifications .
- Assay buffers : Phosphate vs. Tris buffers alter ionic strength, affecting ligand binding .
- Positive controls : Use standardized inhibitors (e.g., ketoconazole for CYP3A4) to normalize data .
Q. What are the limitations of current synthetic methods for scaling up production?
- Low yields : Multi-step reactions (e.g., oxadiazole formation) often have <50% efficiency .
- Catalyst cost : Graphene oxide nanosheets, while effective, are expensive for large-scale use .
- Purification challenges : Column chromatography is impractical for >10-g batches; switch to recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
